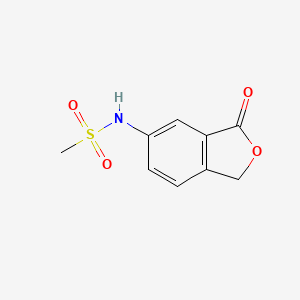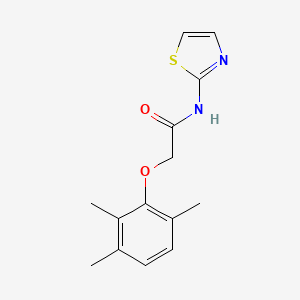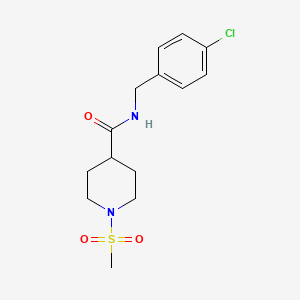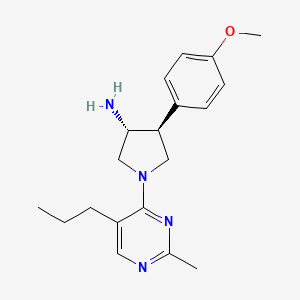
N-(3-pyridinylmethyl)-2-(trifluoromethyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline derivatives, including those related to "N-(3-pyridinylmethyl)-2-(trifluoromethyl)-4-quinazolinamine," often involves multi-step chemical reactions, including Sonogashira cross-coupling and dechloroamination reactions. These methods are used to prepare a series of compounds characterized by techniques such as 1H- and 13C-NMR, FT-IR, and mass spectrometry. Specific studies have detailed the synthesis of quinazolin-4(3H)-ones via amidine N-arylation, showcasing the versatility and adaptability of synthetic approaches to produce diverse quinazoline scaffolds (Li et al., 2013).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often elucidated using X-ray crystallography, providing insights into their three-dimensional arrangement and chemical behavior. For instance, the structure of certain quinazoline derivatives has been confirmed by single-crystal X-ray analysis, indicating a monoclinic crystal system and specific space groups, which are crucial for understanding the compound's reactivity and interactions (Dilebo et al., 2021).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, reflecting their rich chemistry. For example, they participate in Cu(II)-catalyzed green and efficient synthesis reactions, highlighting their reactivity towards forming N-heterocycles. These reactions are significant for developing novel synthetic methodologies and understanding the compound's behavior under different chemical conditions (Geng et al., 2022).
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4/c16-15(17,18)14-21-12-6-2-1-5-11(12)13(22-14)20-9-10-4-3-7-19-8-10/h1-8H,9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAOVQOCYRYYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199524 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5645203.png)
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5645208.png)


![(1S*,5R*)-6-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645222.png)
![5-propyl-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5645229.png)
![1-(3,4-dimethoxyphenyl)-2-[1-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B5645243.png)


![8-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5645292.png)

![(4aR*,8aR*)-2-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5645307.png)

![4-{1-[4-(6-methoxypyridin-2-yl)phenyl]ethyl}morpholine](/img/structure/B5645314.png)